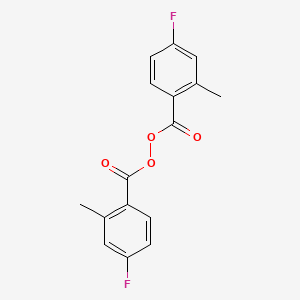

Bis(4-fluoro-2-methylbenzoyl) Peroxide

Description

Bis(4-fluoro-2-methylbenzoyl) peroxide is a fluorinated diacyl peroxide characterized by two 4-fluoro-2-methylbenzoyl groups linked via a peroxide (–O–O–) bond. Its molecular structure includes fluorine atoms at the para position and methyl groups at the ortho position of the benzoyl rings, which significantly influence its thermal stability, reactivity, and radical generation efficiency. This compound is primarily utilized in polymerization processes and organic synthesis due to its ability to generate stable radicals upon homolytic cleavage of the peroxide bond .

Properties

Molecular Formula |

C16H12F2O4 |

|---|---|

Molecular Weight |

306.26 g/mol |

IUPAC Name |

(4-fluoro-2-methylbenzoyl) 4-fluoro-2-methylbenzenecarboperoxoate |

InChI |

InChI=1S/C16H12F2O4/c1-9-7-11(17)3-5-13(9)15(19)21-22-16(20)14-6-4-12(18)8-10(14)2/h3-8H,1-2H3 |

InChI Key |

AMVPRMCJJWXCBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Peroxide Formation from Benzoyl Chloride and Hydrogen Peroxide

The classical method for preparing aromatic peroxides such as Bis(4-fluoro-2-methylbenzoyl) peroxide involves the following steps:

- Starting materials: 4-fluoro-2-methylbenzoyl chloride and hydrogen peroxide.

- Solvents: Inert solvents such as chlorobenzene, ethers (e.g., dioxane, 1,2-dimethoxyethane), or glycol dimethyl ethers are preferred to maintain stability and solubility.

- Base: Mild bases such as triethylamine or stronger amides like sodium amide or lithium bis(trimethylsilyl)amide are used to neutralize HCl formed and facilitate peroxide bond formation.

- Temperature: The reaction is generally carried out between 0 °C and reflux temperature of the solvent, often around 40 °C to reflux, to optimize yield and minimize decomposition.

- Time: Reaction times vary from 5 to 48 hours, with 10 to 24 hours being typical for good conversion.

This method is supported by analogous peroxide syntheses described in patent literature, where reactive acyl chlorides are converted to peroxides by reaction with hydrogen peroxide in the presence of bases and inert solvents under controlled temperature and pressure.

Radical Bromination and Subsequent Oxidation

An alternative approach involves:

- Step 1: Radical bromination of ethyl 2-fluoro-5-methylbenzoate using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiator in dichloromethane at low temperatures (0–20 °C).

- Step 2: The brominated intermediate is then subjected to oxidation and hydrolysis steps to yield the peroxide compound.

- Reaction conditions: The bromination is typically conducted under nitrogen atmosphere with temperature control to avoid side reactions.

- Purification: After reaction completion confirmed by HPLC, the mixture is washed with sodium sulfite solution and water, followed by solvent extraction and concentration. Crystallization steps using hexane and ethyl acetate afford the purified product.

This method is scalable and practical for industrial synthesis, providing high purity and yield (~79.8%) of related benzoyl peroxide derivatives.

Use of Fluorinated Peroxide Building Blocks

Recent advances in fluorinated peroxide synthesis involve:

- β,β-Difluoro peroxide synthesis: Using fluorinated alkyl halides and anhydrous acetonitrile under nitrogen atmosphere, combined with triethylamine as base, to form fluorinated peroxides.

- Purification: Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures.

- Reaction time: Typically 5 hours at ambient temperature.

Although this method is more general for difluoro peroxides, it provides insight into the preparation of fluorinated peroxides like this compound, emphasizing mild conditions and chromatographic purification.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The acyl chloride and hydrogen peroxide method is the most direct and commonly used approach, with the choice of base and solvent critical for yield and safety due to peroxide sensitivity.

- The radical bromination followed by oxidation offers a practical route for related benzoyl peroxide derivatives, with detailed process optimization for scale-up and purification, achieving high purity and yield.

- The fluorinated β,β-difluoro peroxide approach demonstrates the versatility of mild base-mediated synthesis under inert atmosphere, suitable for sensitive fluorinated peroxides, though with more complex purification.

- Control of reaction temperature, solvent choice, and base strength are pivotal factors influencing the stability and yield of this compound.

- Avoidance of strong acids or harsh oxidants is preferred to minimize decomposition and side reactions.

Scientific Research Applications

Chemistry: Bis(4-fluoro-2-methylbenzoyl) Peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polymers and copolymers. Its ability to generate free radicals under controlled conditions makes it valuable in the production of high-performance materials.

Biology and Medicine: In biological research, this compound is used as a probe to study oxidative stress and radical-mediated processes

Industry: In the industrial sector, this compound is used in the manufacturing of plastics, resins, and coatings. Its role as a curing agent in the production of composite materials is also noteworthy.

Mechanism of Action

The mechanism of action of Bis(4-fluoro-2-methylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s ability to generate radicals under specific conditions makes it a versatile initiator in various chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

Bis(4-fluoro-2-methylbenzoyl) peroxide belongs to the diacyl peroxide class, differing from alkyl peroxides (e.g., dialkyl peroxides like CF₃CF₂CF₂O–O–CF₂CF₂CF₃) in its acyl-based structure. Key structural distinctions include:

- Fluorine Substitution: The para-fluorine substituent enhances electron-withdrawing effects, stabilizing the peroxide bond compared to non-fluorinated analogs (e.g., dibenzoyl peroxide) .

Table 1: Structural Comparison of Selected Peroxides

| Compound | Substituents | Molecular Weight (g/mol) | Decomposition Rate (kd, s⁻¹) | Half-Life (t1/2) |

|---|---|---|---|---|

| This compound | 4-F, 2-CH₃ (diacyl) | ~350 (estimated) | Not reported | Not reported |

| Perfluoroallyl Peroxide | CF₂=CFCF₂O–O–CF₂=CFCF₂ | ~300 | 1.2 × 10⁻⁴ | ~96 hours |

| Dibenzoyl Peroxide | Unsubstituted benzoyl | 242 | 3.0 × 10⁻⁴ | ~4 hours |

Radical Stability and Decomposition Kinetics

The stability of radicals generated from peroxide decomposition is critical for applications in polymerization. Fluorinated diacyl peroxides, including this compound, produce RfC(=O)O• radicals, which are more stable than alkyl peroxide radicals (e.g., CF₂=CFCF₂O•) due to resonance stabilization and electron-withdrawing effects of fluorine . For example:

- Perfluoroallyl peroxide (dialkyl type) generates CF₂=CFCF₂O• radicals with a half-life of ~96 hours and kd = 1.2 × 10⁻⁴ s⁻¹.

- Non-fluorinated dibenzoyl peroxide decomposes faster (kd = 3.0 × 10⁻⁴ s⁻¹), producing less stable benzoyloxy radicals .

The ortho-methyl groups in this compound may further modulate radical stability by sterically shielding the peroxide bond, though direct experimental data is lacking.

Comparison with Other Fluorinated Compounds

The Pharos Project (2017) lists structurally distinct fluorinated compounds, such as ammonium perfluorooctanesulfonate (CAS 29081-56-9) and benzenesulfonamide derivatives, which share fluorine substitution but differ in functional groups (e.g., sulfonates, carboxylates). These compounds exhibit divergent chemical behaviors:

- Perfluorooctanesulfonates (PFOS) : Highly stable due to strong C–F bonds but lack peroxide reactivity.

- This compound : Combines fluorine’s stability with peroxide reactivity, enabling controlled radical generation .

Q & A

Q. What are the established synthesis methods for Bis(4-fluoro-2-methylbenzoyl) Peroxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxidation coupling of 4-fluoro-2-methylbenzoic acid derivatives, oxidative dehalogenation of halogenated precursors, or oxidative cycloaddition under controlled conditions. Key factors include:

- Temperature : Elevated temperatures (>80°C) accelerate reaction rates but may reduce selectivity due to premature peroxide decomposition.

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance solubility of intermediates, while non-polar solvents improve crystallinity for purification .

- Catalysts : Transition-metal catalysts (e.g., Cu(I)) are avoided due to potential redox interactions with peroxides.

Typical yields range from 60–80%, with purity >95% achievable via recrystallization from ethanol.

Q. What are the thermal decomposition kinetics of this compound, and how does temperature influence its stability?

- Methodological Answer : The peroxide undergoes homolytic cleavage of the O–O bond upon heating, generating fluorinated benzoyloxy radicals. Key kinetic parameters include:

- Half-life : ~1 hour at 90°C, with activation energy (Ea) estimated at 120–130 kJ/mol via Arrhenius analysis .

- Temperature dependence : Stability decreases exponentially with temperature; storage below 25°C is recommended for long-term stability.

Table 1 : Thermal Decomposition Data

| Temperature (°C) | Half-life (hours) | Decomposition Mechanism |

|---|---|---|

| 70 | ~10 | Radical-initiated chain |

| 90 | ~1 | First-order kinetics |

| 110 | ~0.1 | Accelerated degradation |

Q. How does this compound compare to non-fluorinated analogs in polymerization initiation efficiency?

- Methodological Answer : Fluorination enhances the electron-withdrawing nature of the benzoyl group, lowering the O–O bond dissociation energy (BDE) by ~10–15 kJ/mol compared to benzoyl peroxide. This results in:

- Higher radical flux : Improved initiation rates for vinyl monomers (e.g., styrene, methyl methacrylate).

- Reduced side reactions : Fluorine substituents minimize hydrogen abstraction, lowering chain-transfer effects .

Advanced Research Questions

Q. What computational strategies can predict the thermal decomposition pathways and radical stability of fluorinated benzoyl peroxides?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model O–O bond cleavage energetics and radical stabilization. Key steps:

Geometry optimization : Use crystallographic data (e.g., SHELXL-refined structures) to define initial coordinates .

Transition-state analysis : Identify intermediates and compare activation barriers for competing pathways.

Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions .

Validation : Experimental DSC/TGA data should corroborate computational predictions of decomposition onset temperatures.

Q. How can discrepancies in reported antimicrobial activity of this compound be resolved?

- Methodological Answer : Variations in Minimum Inhibitory Concentration (MIC) values across studies often arise from:

- Microbial strain variability : Standardize testing against ATCC reference strains (e.g., S. aureus ATCC 25923).

- Assay conditions : Control pH (6.5–7.5), temperature (37°C), and solvent carriers (e.g., DMSO ≤1% v/v) to minimize confounding factors.

- Radical scavengers : Use spin traps (e.g., TEMPO) to confirm whether antimicrobial effects are radical-mediated .

Q. What experimental designs optimize the use of this compound in controlled radical polymerization (CRP)?

- Methodological Answer : For reversible addition-fragmentation chain-transfer (RAFT) polymerization:

- Initiator concentration : 0.1–1 mol% relative to monomer to balance initiation efficiency and side reactions.

- Temperature control : Maintain 70–90°C to sustain radical flux without excessive termination.

- Chain-transfer agents (CTAs) : Use trithiocarbonates for narrow dispersity (Đ <1.2) in fluorinated polymer systems .

Data Contradiction Analysis

Q. Why do some studies report conflicting half-life values for this compound at identical temperatures?

- Methodological Answer : Discrepancies arise from:

- Analytical methods : HPLC quantification vs. iodometric titration may yield varying sensitivity to decomposition byproducts.

- Sample purity : Trace impurities (e.g., residual acids) catalyze premature decomposition.

- Atmosphere : Oxygen-free environments (N2 purge) extend half-life by inhibiting radical recombination .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous peroxides (e.g., benzoyl peroxide):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.